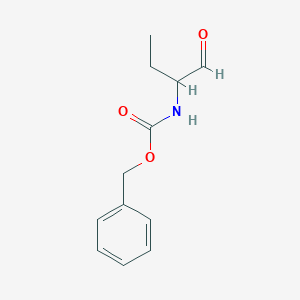
2-(Benzyloxycarbonylamino)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxycarbonylamino)butanal, also known as Z-AB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(Benzyloxycarbonylamino)butanal is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as proteases and kinases, which play a key role in various cellular processes. This inhibition leads to a decrease in the production of inflammatory cytokines and the proliferation of cancer cells.
Biochemical and Physiological Effects
2-(Benzyloxycarbonylamino)butanal has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in response to various stimuli. It has also been shown to inhibit the replication of viruses, such as HIV and HCV, by targeting viral proteases. In addition, it has been found to induce apoptosis in cancer cells by activating caspases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(Benzyloxycarbonylamino)butanal is its versatility. It can be used in a wide range of experiments due to its diverse biochemical and physiological effects. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity. High doses of 2-(Benzyloxycarbonylamino)butanal have been shown to cause cell death, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for the research on 2-(Benzyloxycarbonylamino)butanal. One potential area of focus is the development of new drugs based on this compound. It has shown promise in treating a wide range of diseases, and further research may lead to the discovery of new therapeutic applications. Another area of focus is the investigation of the mechanism of action of 2-(Benzyloxycarbonylamino)butanal. Understanding how this compound works at the molecular level may lead to the development of more effective treatments for various diseases. Finally, the toxicity of 2-(Benzyloxycarbonylamino)butanal needs to be further investigated to ensure its safety for use in humans.
Synthesis Methods
The synthesis of 2-(Benzyloxycarbonylamino)butanal involves the reaction of butyraldehyde with benzyl carbamate in the presence of a catalyst. The resulting product is a white crystalline powder with a molecular weight of 217.25 g/mol. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
2-(Benzyloxycarbonylamino)butanal has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antiviral, and anticancer properties. In addition, it has been found to be effective in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
benzyl N-(1-oxobutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBZMZYIIZXDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxycarbonylamino)butanal | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

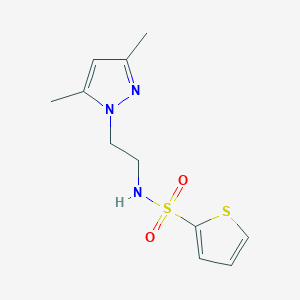


![3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2810973.png)
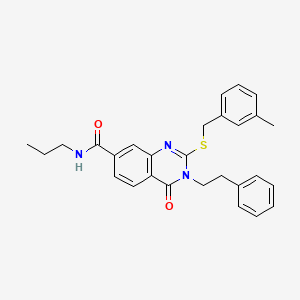
![4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2810975.png)
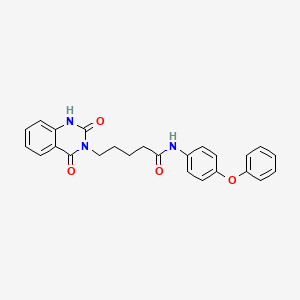
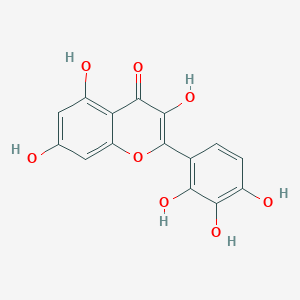
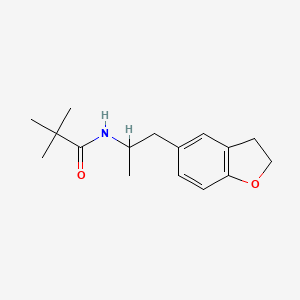

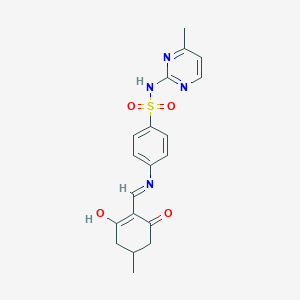

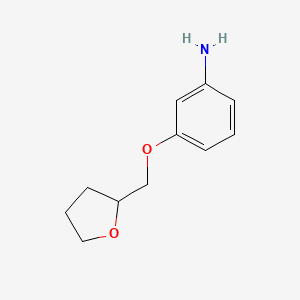
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2810991.png)